Cas no 2648948-04-1 (3-(methylamino)benzene-1-sulfonamide hydrochloride)

3-(methylamino)benzene-1-sulfonamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(methylamino)benzene-1-sulfonamide hydrochloride
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- MDL: MFCD34167807
- Inchi: 1S/C7H10N2O2S.ClH/c1-9-6-3-2-4-7(5-6)12(8,10)11;/h2-5,9H,1H3,(H2,8,10,11);1H
- InChI Key: PJOMSHZUMHYVTK-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(NC)C=1)(=O)(=O)N.Cl
3-(methylamino)benzene-1-sulfonamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28243965-5g |
3-(methylamino)benzene-1-sulfonamide hydrochloride |
2648948-04-1 | 95% | 5g |
$3105.0 | 2023-09-09 | |
Enamine | EN300-28243965-0.05g |
3-(methylamino)benzene-1-sulfonamide hydrochloride |
2648948-04-1 | 95.0% | 0.05g |
$249.0 | 2025-03-19 | |
Enamine | EN300-28243965-0.1g |
3-(methylamino)benzene-1-sulfonamide hydrochloride |
2648948-04-1 | 95.0% | 0.1g |
$372.0 | 2025-03-19 | |
Enamine | EN300-28243965-0.25g |
3-(methylamino)benzene-1-sulfonamide hydrochloride |
2648948-04-1 | 95.0% | 0.25g |
$530.0 | 2025-03-19 | |
Enamine | EN300-28243965-2.5g |
3-(methylamino)benzene-1-sulfonamide hydrochloride |
2648948-04-1 | 95.0% | 2.5g |
$2100.0 | 2025-03-19 | |
Enamine | EN300-28243965-10.0g |
3-(methylamino)benzene-1-sulfonamide hydrochloride |
2648948-04-1 | 95.0% | 10.0g |
$4606.0 | 2025-03-19 | |
Enamine | EN300-28243965-10g |
3-(methylamino)benzene-1-sulfonamide hydrochloride |
2648948-04-1 | 95% | 10g |
$4606.0 | 2023-09-09 | |
Aaron | AR0283BM-1g |
3-(methylamino)benzene-1-sulfonamide hydrochloride |
2648948-04-1 | 95% | 1g |
$1497.00 | 2025-02-15 | |
1PlusChem | 1P02833A-10g |
3-(methylamino)benzene-1-sulfonamide hydrochloride |
2648948-04-1 | 95% | 10g |
$5755.00 | 2023-12-18 | |
Enamine | EN300-28243965-1.0g |
3-(methylamino)benzene-1-sulfonamide hydrochloride |
2648948-04-1 | 95.0% | 1.0g |
$1070.0 | 2025-03-19 |
3-(methylamino)benzene-1-sulfonamide hydrochloride Related Literature
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
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Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
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5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
Additional information on 3-(methylamino)benzene-1-sulfonamide hydrochloride
3-(Methylamino)benzene-1-sulfonamide Hydrochloride: An Overview of a Promising Compound (CAS No. 2648948-04-1)
3-(Methylamino)benzene-1-sulfonamide hydrochloride (CAS No. 2648948-04-1) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as methylaminobenzenesulfonamide hydrochloride, is characterized by its unique chemical structure and potential therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.
Chemical Structure and Properties
The molecular formula of 3-(methylamino)benzene-1-sulfonamide hydrochloride is C7H10N2O2S·HCl, with a molecular weight of approximately 205.68 g/mol. The compound features a benzene ring substituted with a sulfonamide group at the 1-position and a methylamino group at the 3-position. The presence of the hydrochloride salt form enhances its solubility in water, making it suitable for various pharmaceutical applications.
The chemical structure of 3-(methylamino)benzene-1-sulfonamide hydrochloride imparts several key properties that are crucial for its biological activity. The sulfonamide group is known for its ability to interact with various biological targets, particularly enzymes and receptors involved in inflammatory and immune responses. The methylamino group, on the other hand, can modulate the compound's lipophilicity and enhance its ability to cross cell membranes.
Synthesis Methods
The synthesis of 3-(methylamino)benzene-1-sulfonamide hydrochloride can be achieved through several well-established routes in organic chemistry. One common method involves the reaction of 3-nitrobenzenesulfonyl chloride with methylamine in an appropriate solvent, followed by reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The resulting amine can then be converted to the hydrochloride salt by treatment with hydrogen chloride gas or a concentrated HCl solution.
An alternative synthetic route involves the direct sulfonation of 3-methylaniline with chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The sodium salt is then treated with hydrogen chloride to obtain the desired hydrochloride salt form. This method offers high yields and good purity, making it suitable for large-scale production.
Biological Activity and Therapeutic Potential
3-(Methylamino)benzene-1-sulfonamide hydrochloride has shown promising biological activity in various preclinical studies. Recent research has focused on its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that this compound can effectively reduce inflammation in human cell lines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 3-(methylamino)benzene-1-sulfonamide hydrochloride has also been investigated for its antiviral activity. Studies have shown that it can inhibit the replication of certain viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism of action appears to involve interference with viral entry into host cells and inhibition of viral protein synthesis.
Clinical Trials and Future Prospects
The therapeutic potential of 3-(methylamino)benzene-1-sulfonamide hydrochloride has led to several ongoing clinical trials aimed at evaluating its safety and efficacy in human subjects. Early-phase clinical trials have shown promising results, with the compound demonstrating good tolerability and pharmacokinetic properties. However, further studies are needed to fully assess its long-term safety and effectiveness in treating various diseases.
In conclusion, 3-(methylamino)benzene-1-sulfonamide hydrochloride (CAS No. 2648948-04-1) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and biological activity make it an attractive candidate for further research and development. As more studies are conducted, it is likely that this compound will play an increasingly important role in the treatment of inflammatory diseases and viral infections.
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